molecular formula C12H13N3 B2680332 N2-(4-Methylphenyl)-2,3-pyridinediamine CAS No. 70358-38-2

N2-(4-Methylphenyl)-2,3-pyridinediamine

Cat. No. B2680332
CAS RN: 70358-38-2
M. Wt: 199.257
InChI Key: NRRYCBFHCDAHCV-UHFFFAOYSA-N
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Description

N2-(4-Methylphenyl)-2,3-pyridinediamine, also known as 4-methylpyridine-2,3-diamine, is a derivative of pyridine that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.

Scientific Research Applications

Electrochromic Applications

One study focused on the development of a novel conjugated polymer that included N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPPA) for electrochromic applications. This polymer showed excellent solubility in common organic solvents and demonstrated significant thermal stability. Its hole-transporting and electrochromic properties were examined, indicating potential for use in electrochromic devices (Chen et al., 2010).

Anticancer Activity

Another research focused on the synthesis and biological evaluation of a compound containing a pyridine ring for its potential as a histone deacetylase (HDAC) inhibitor. The study found that the compound exhibited significant antitumor activity in vivo and had entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Functional Models for Enzymes

Iron(III) complexes with monophenolate ligands were studied as functional models for catechol 1,2-dioxygenases, enzymes involved in the biodegradation of aromatic compounds. These complexes mimic the active sites of the enzymes and provide insights into the mechanisms of catalysis (Velusamy et al., 2004).

Polymerization in Dense CO2

Research into catalytic polymerization in dense carbon dioxide explored the use of Ni(II) methyl complexes coordinated by pyridine or N,N,N',N'-tetramethylethylenediamine (tmeda) based on different chelating salicylaldimines. This study highlighted the potential for producing polyethylene with controlled microstructure in an environmentally friendly solvent medium (Guironnet et al., 2009).

Luminescence and Optical Properties

The luminescence of transition metal d6 chelates, including those with pyridine and phenylenediamine ligands, was examined. The study provided valuable information on the emission properties and the potential application of these complexes in luminescent materials (DeArmond & Hillis, 1971).

Electrochromic and Sensing Applications

Novel soluble polyazomethines with pendant carbazole and triphenylamine derivatives were synthesized and characterized for their optical, electrochemical, and electrochromic properties. These materials demonstrated potential for use in hole-transporting, electrochromic, and chemical sensor applications (Niu et al., 2011).

properties

IUPAC Name

2-N-(4-methylphenyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRYCBFHCDAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-Methylphenyl)-2,3-pyridinediamine

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